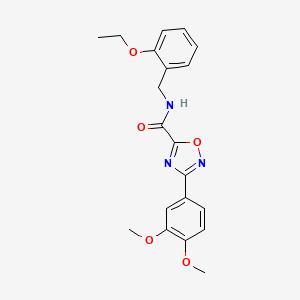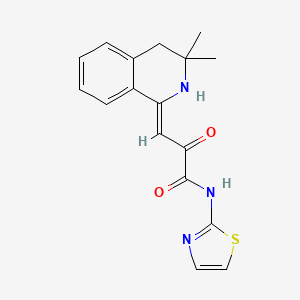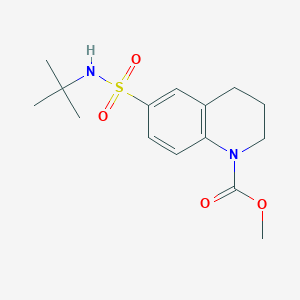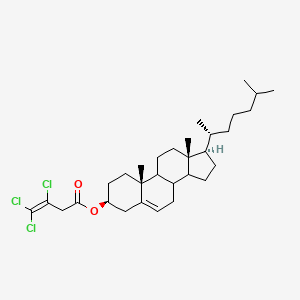![molecular formula C14H9FN6 B11072145 N-(3-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11072145.png)
N-(3-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-FLUOROPHENYL)-N-[1,2,3,4]TETRAAZOLO[1,5-A]QUINOXALIN-4-YLAMINE is a synthetic compound that belongs to the class of heterocyclic organic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUOROPHENYL)-N-[1,2,3,4]TETRAAZOLO[1,5-A]QUINOXALIN-4-YLAMINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Tetraazoloquinoxaline Core: This could involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step might involve nucleophilic substitution reactions where a fluorophenyl group is introduced to the core structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the tetraazoloquinoxaline core.
Reduction: Reduction reactions could modify the functional groups attached to the core.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science:
Biology
Drug Development: The compound might be investigated for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Medicine
Therapeutics: Potential use in the treatment of diseases, depending on its biological activity and mechanism of action.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might involve interaction with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLOROPHENYL)-N-[1,2,3,4]TETRAAZOLO[1,5-A]QUINOXALIN-4-YLAMINE
- N-(3-BROMOPHENYL)-N-[1,2,3,4]TETRAAZOLO[1,5-A]QUINOXALIN-4-YLAMINE
Uniqueness
The presence of the fluorine atom in N-(3-FLUOROPHENYL)-N-[1,2,3,4]TETRAAZOLO[1,5-A]QUINOXALIN-4-YLAMINE might confer unique electronic properties, potentially enhancing its reactivity or biological activity compared to its chloro- or bromo- counterparts.
Properties
Molecular Formula |
C14H9FN6 |
|---|---|
Molecular Weight |
280.26 g/mol |
IUPAC Name |
N-(3-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine |
InChI |
InChI=1S/C14H9FN6/c15-9-4-3-5-10(8-9)16-13-14-18-19-20-21(14)12-7-2-1-6-11(12)17-13/h1-8H,(H,16,17) |
InChI Key |
UWMBHUNRBJAOAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=NN23)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methoxy-4-(methylsulfanyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}benzenesulfonamide](/img/structure/B11072072.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11072075.png)
![1-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B11072076.png)
![5'-(2-Methoxyphenyl)-3'-methyl-1-(2-morpholin-4-YL-2-oxoethyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11072077.png)

![2-{[3-(2-fluorophenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B11072088.png)
![5-Ethyl-5-methyl-3-(thiophen-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11072092.png)

![(2E)-2-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile](/img/structure/B11072101.png)
![5'-benzyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11072110.png)

![2,4,8,9-tetrafluoro-1,3-bis(4-methylpiperidin-1-yl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11072126.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11072129.png)
